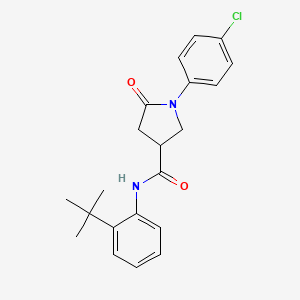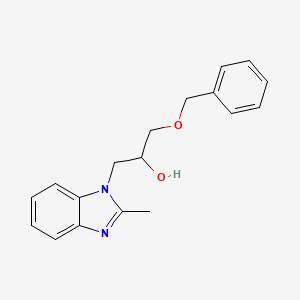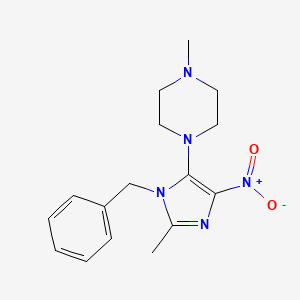
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate, also known as Nabam, is a fungicide that is widely used in agriculture to control fungal infections in crops. Nabam is a carbamate-based fungicide that has been used for over 60 years. It is a broad-spectrum fungicide that is effective against a wide range of fungal pathogens.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in fungal cell wall synthesis. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has also been shown to disrupt mitochondrial function in fungal cells.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative phosphorylation and ATP synthesis. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has also been shown to induce oxidative stress in fungal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate is a widely used fungicide in agriculture and has been extensively studied for its antifungal properties. However, there are some limitations to its use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate is highly toxic and can be hazardous to handle. It is also unstable in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate. One area of research could be to investigate the mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate in more detail. Another area of research could be to investigate the potential use of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate as an antifungal agent in medicine. Additionally, research could be conducted to develop more stable formulations of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate involves the reaction of 2-bromo-4-chlorophenol with 2-(chloroethoxy)ethanol in the presence of a base to form 2-(2-bromo-4-chlorophenoxy)ethyl chloroformate. This intermediate is then reacted with 1-naphthylamine in the presence of a base to form 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium oxysporum, Aspergillus flavus, and Botrytis cinerea. 2-(2-bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate has also been shown to have activity against some bacterial pathogens.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c20-16-12-14(21)8-9-18(16)24-10-11-25-19(23)22-17-7-3-5-13-4-1-2-6-15(13)17/h1-9,12H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGWQQOVKGYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)ethyl 1-naphthylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)



![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)
![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)
![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)

